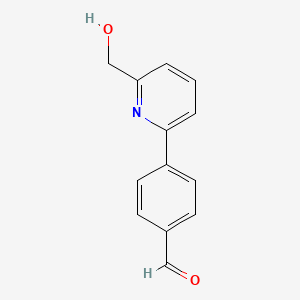

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine

Description

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine (molecular formula: C₁₃H₁₁NO₂) is a heterocyclic compound featuring a pyridine core substituted with a hydroxymethyl group at the 6-position and a 4-formylphenyl moiety at the 2-position . Its structural uniqueness lies in the combination of electron-withdrawing (formyl) and polar (hydroxymethyl) groups, which influence its reactivity, solubility, and biological activity. The compound’s SMILES notation is C1=CC(=NC(=C1)C2=CC=C(C=C2)C=O)CO, and its InChIKey is RZHVETZHBRUIJF-UHFFFAOYSA-N .

Properties

IUPAC Name |

4-[6-(hydroxymethyl)pyridin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14-13/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHVETZHBRUIJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)C=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395474 | |

| Record name | 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-18-5 | |

| Record name | 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The most direct and commonly reported approach to synthesize 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine involves functional group manipulation on a pre-assembled biphenyl or pyridine scaffold. The key steps typically include:

- Formation of the pyridine core with appropriate substitution

- Introduction of the formyl group (–CHO) on the phenyl ring

- Introduction of the hydroxymethyl group (–CH₂OH) at the 6-position of the pyridine ring

Stepwise Synthesis Example

The following is a representative synthetic route, reconstructed from available chemical literature and analogous compound syntheses:

Step 1: Synthesis of 2-(4-bromophenyl)-6-(hydroxymethyl)pyridine

- Starting Materials: 2-bromo-6-(hydroxymethyl)pyridine and 4-bromobenzene boronic acid

- Reaction: Suzuki-Miyaura cross-coupling

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: K₂CO₃ or Na₂CO₃

- Solvent: Toluene/water or DMF

- Temperature: 80–100 °C

- Yield: 60–85% (literature range for similar couplings)

Step 2: Formylation of the Phenyl Ring

- Method: Vilsmeier–Haack reaction (DMF/POCl₃) or directed ortho-lithiation followed by DMF quench

- Solvent: Dichloromethane or THF

- Temperature: 0 °C to room temperature

- Yield: 40–70% (dependent on regioselectivity and starting material)

Step 3: Purification

- Methods: Silica gel column chromatography or recrystallization from ethanol or ethyl acetate

- Expected Purity: ≥95% (as required for analytical or pharmaceutical use)

Alternative Approaches

Data Table: Comparative Synthesis Conditions

| Step | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, aryl boronic acid | Toluene/H₂O | 90 | 12 | 60–85 | Inert atmosphere, efficient for C–C bond |

| Vilsmeier–Haack | DMF, POCl₃ | DCM | 0–25 | 2–4 | 40–70 | Regioselectivity critical |

| Reduction | NaBH₄ or LiAlH₄ | MeOH or THF | 0–25 | 1–3 | 70–90 | For conversion of ester/acid to hydroxymethyl |

| Purification | Silica gel, EtOAc/hexanes | — | — | — | — | ≥95% purity achievable |

Research Findings and Observations

- Selectivity: The Suzuki coupling is highly selective for the biaryl linkage, and the position of the hydroxymethyl group is determined by the starting pyridine derivative.

- Formylation: Vilsmeier–Haack is a preferred method for introducing the formyl group onto the aromatic ring, but care must be taken to avoid overreaction or side product formation.

- Purity: Commercial samples are typically available at 95–99% purity, indicating that the above methods are effective for high-grade material.

- Scalability: These methods are amenable to gram-scale synthesis, as evidenced by commercial offerings and literature reports.

Notes and Recommendations

- Choice of Route: The order of functional group introduction can be varied depending on the availability of starting materials and the sensitivity of intermediates.

- Optimization: Reaction conditions (e.g., catalyst loading, temperature, solvent) should be optimized for each substrate batch to maximize yield and purity.

- Safety: All steps involving organometallic reagents or strong oxidants/reductants should be performed with appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 2-(4-Formylphenyl)-6-carboxypyridine.

Reduction: 2-(4-Hydroxymethylphenyl)-6-(hydroxymethyl)pyridine.

Substitution: 2-(4-Formylphenyl)-6-(nitropyridine).

Scientific Research Applications

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The formyl and hydroxymethyl groups play crucial roles in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(4-formylphenyl)-6-(hydroxymethyl)pyridine, differing primarily in substituent groups and their positions:

Key Observations:

Substituent Effects on Bioactivity: Nifurpirinol’s nitro-furyl group confers high mutagenicity, while the formyl group in the target compound may reduce such effects due to differences in electron-withdrawing capacity . Trifluoromethyl groups (as in Imidazo[1,2-a]pyridine derivatives) enhance metabolic stability and lipophilicity, contrasting with the polar hydroxymethyl group in the target compound .

Structural Flexibility :

- The dihedral angles between aromatic rings in 4-methyl-6-phenylpyrimidine (29.41°–46.32°) suggest conformational flexibility, whereas the rigid formylphenyl group in the target compound may restrict rotation, impacting molecular recognition .

Applications :

Mutagenicity and Toxicity Comparisons

- Nifurpirinol: Exhibits dose-dependent mutagenicity (potency up to 7.24 × 10⁴), attributed to its nitro-furyl moiety .

- Target Compound: No direct mutagenicity data is provided, but the absence of a nitro group suggests lower genotoxic risk compared to nifurpirinol .

Physicochemical Properties

| Property | This compound | 6-(Trifluoromethyl)pyridine-3-methanol | Nifurpirinol |

|---|---|---|---|

| Molecular Weight | 213.23 g/mol | 177.12 g/mol | 256.19 g/mol |

| Polar Groups | Hydroxymethyl, formyl | Hydroxymethyl, trifluoromethyl | Nitro, vinyl |

| Solubility | Moderate (polar solvents) | Low (hydrophobic CF₃ group) | Low (non-polar media) |

Research Findings and Implications

- Antimicrobial Potential: The hydroxymethyl and formyl groups in the target compound may enhance interactions with microbial enzymes, akin to pyrimidine-based agrochemicals .

- Drug Design : The trifluoromethyl group in analogs like Imidazo[1,2-a]pyridine derivatives improves pharmacokinetic profiles, suggesting that modifying the target compound with halogenated groups could optimize bioavailability .

Biological Activity

2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine is an organic compound with the chemical formula and CAS number 618092-18-5. This compound features a pyridine ring that is substituted with a formyl group at the 4-position and a hydroxymethyl group at the 6-position. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry, where it is being explored for anti-inflammatory and anticancer properties.

The synthesis of this compound can be accomplished through various methods, typically involving the reaction of 4-formylbenzaldehyde with 2,6-dihydroxymethylpyridine under acidic or basic conditions. This reaction often proceeds via a condensation mechanism followed by cyclization, yielding the desired product. In industrial applications, continuous flow reactors and catalysts like Lewis acids are utilized to optimize reaction conditions and enhance yields.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by targeting specific molecular pathways involved in tumor growth. The presence of both formyl and hydroxymethyl groups enhances its interaction with biological targets, potentially leading to therapeutic effects.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. Its ability to inhibit enzymes involved in inflammatory responses is currently under investigation.

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. It is believed to interact with various receptors and enzymes, influencing biochemical pathways critical for cell proliferation and inflammation. The dual functional groups on the pyridine ring enable versatile interactions, which are essential for its pharmacological activity.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : Laboratory tests have shown that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compounds were found to induce apoptosis in these cells, suggesting potential as anticancer agents.

- Enzyme Inhibition Assays : Enzyme assays revealed that this compound could inhibit specific enzymes related to inflammatory processes, although further research is needed to quantify these effects and understand the underlying mechanisms.

Comparative Analysis

To better understand its potential, a comparison can be made with structurally similar compounds known for their biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| This compound | Formyl and hydroxymethyl groups on pyridine | Anticancer, anti-inflammatory |

| 3-(1H-indol-5-yl)benzoic Acid | Indole ring structure | α-glucosidase inhibition |

| 4-Hydroxypyridine | Hydroxypyridine structure | Biodegradation in microbial metabolism |

This table highlights how different structural features influence biological activity, emphasizing the unique properties of this compound.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Formylphenyl)-6-(hydroxymethyl)pyridine in academic research?

The synthesis typically involves multi-step organic reactions, including formylation, hydroxymethyl group protection, and coupling. For example:

- Formylation : The Vilsmeier-Haack reaction (using DMF/POCl₃) is commonly employed to introduce the formyl group onto the phenyl ring .

- Hydroxymethyl Protection : Benzyl chloride (BnCl) or trimethylsilyl (TMS) groups can protect the hydroxymethyl moiety during subsequent reactions to prevent undesired side reactions .

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the pyridine and formylphenyl moieties .

Key Optimization : Use anhydrous conditions for moisture-sensitive steps and monitor reactions via TLC or HPLC.

Q. What purification techniques ensure high purity for this compound?

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates intermediates and final products .

- Recrystallization : Polar solvents like ethanol or methanol are ideal for removing impurities, especially after deprotection steps .

- TLC Monitoring : Regular checks during synthesis ensure reaction progress and purity (Rf values should align with standards) .

Q. How is structural integrity confirmed for this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., formyl proton at ~10 ppm, hydroxymethyl at ~4.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., dihedral angles between aromatic rings) .

Q. What stability considerations apply to this compound during storage?

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the formyl group .

- Moisture Control : Use desiccants to avoid hydrolysis of the hydroxymethyl moiety .

- Short-Term Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) to assess decomposition pathways .

Advanced Questions

Q. How can crystallographic challenges in resolving this compound be addressed using SHELX?

- Disorder Handling : SHELXL refinement tools (PART, DFIX) manage disordered hydroxymethyl or formyl groups .

- Hydrogen Bonding : Use SHELXH to model hydrogen bonds (e.g., O–H···N interactions between hydroxymethyl and pyridine) .

- Twinned Data : For twinned crystals, employ TWIN/BASF commands in SHELXL to refine overlapping lattices .

Q. What methodologies establish structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replacing formyl with acetyl) to test bioactivity changes .

- Biological Assays : Pair synthesized analogs with enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., MTT on cancer cell lines) .

- Data Correlation : Plot IC₅₀ values against substituent electronic parameters (Hammett σ) to identify pharmacophores .

Q. How should in vitro assays evaluate the compound’s biological activity?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled) to measure inhibition constants (Ki) against target enzymes .

- Membrane Permeability : Perform Caco-2 cell monolayer assays to assess blood-brain barrier penetration .

- Control Experiments : Include positive controls (e.g., known inhibitors) and solvent controls to validate results .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Reproducibility Checks : Replicate assays under identical conditions (pH, temperature, cell lines) .

- Purity Validation : Re-purify compounds via HPLC and re-test to rule out impurity effects .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How does computational modeling predict target interactions for this compound?

- Docking Simulations : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., kinase ATP pockets) .

- Molecular Dynamics (MD) : GROMACS simulations assess binding stability (e.g., RMSD < 2 Å over 100 ns) .

- QSAR Modeling : Generate 3D descriptors (e.g., CoMFA) to correlate structural features with activity .

Q. What optimizes yield in multi-step syntheses of this compound?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency .

- Step-Wise Optimization : Adjust reaction time/temperature for each step (e.g., 12 hours at 80°C for formylation) .

- Workup Efficiency : Use liquid-liquid extraction (e.g., DCM/water) to minimize product loss during isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.